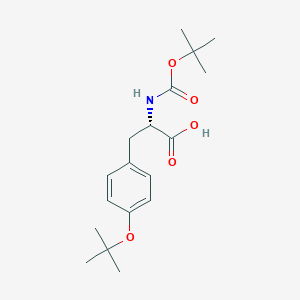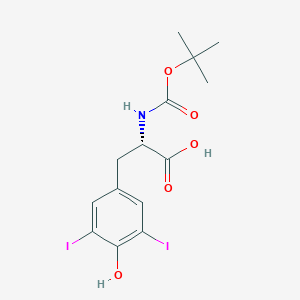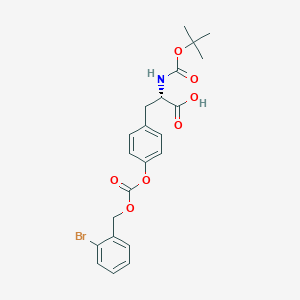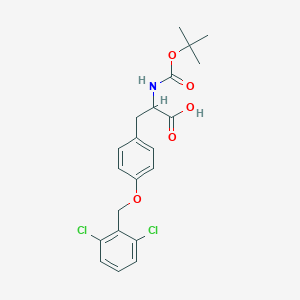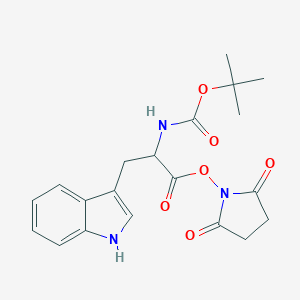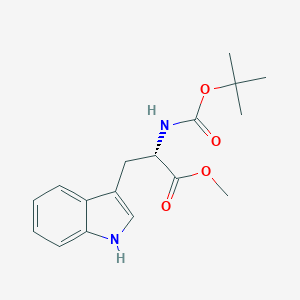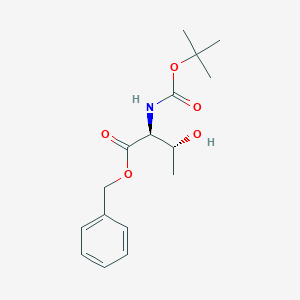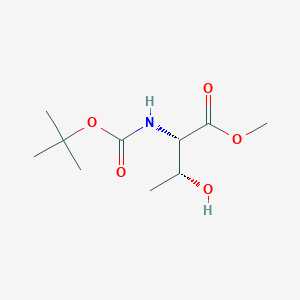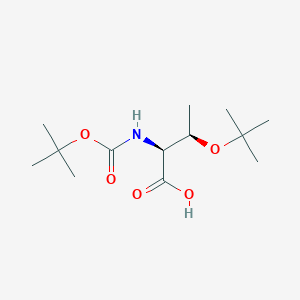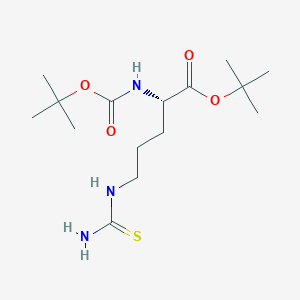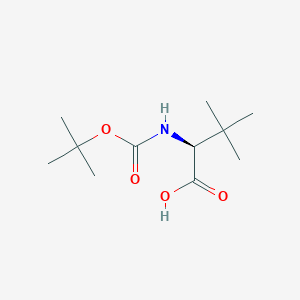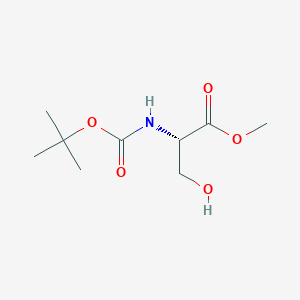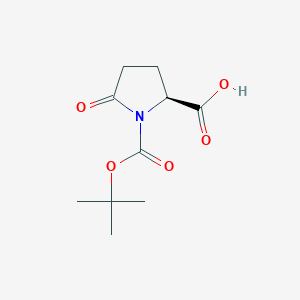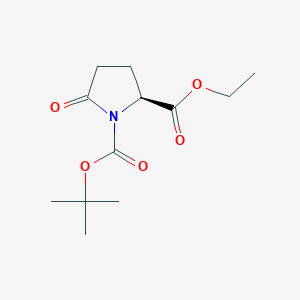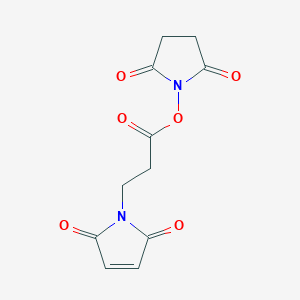
(S)-甲基 6-氨基-2-((叔丁氧羰基)氨基)己酸酯
描述
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a chemical compound with the empirical formula C12H25ClN2O4 . It is also known as “Boc-Lys-OMe.HCl” and "N-Boc-Lys-OtBu Hydrochloride" . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” can be represented by the SMILES string [H]Cl.O=C(OC)C@HNC(OC©©C)=O . The InChI code for the compound is 1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 . The compound contains a total of 41 bonds, including 17 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .
Physical And Chemical Properties Analysis
“(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate” is a solid compound . It has a molecular weight of 296.79 g/mol . The compound has 3 hydrogen bond donors .
科学研究应用
Application in Peptide Synthesis
Field
Biochemistry and Molecular Biology
Summary of the Application
Boc-Lys-OMe is commonly used in solution phase peptide synthesis . It is an essential component in the production of complex peptides, which are used in various biological studies.
Methods of Application
In peptide synthesis, Boc-Lys-OMe is used as a building block. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents unwanted reactions from occurring at the amino group during the synthesis process. After the peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the free amino group .
Results or Outcomes
The use of Boc-Lys-OMe in peptide synthesis has enabled the production of a wide variety of peptides. These peptides have been used in numerous biological studies, contributing to our understanding of protein structure and function .
Application in Dipeptide Synthesis
Field
Summary of the Application
Boc-Lys-OMe is used in the synthesis of dipeptides. Dipeptides are molecules composed of two amino acids joined by a single peptide bond. They are used in various fields, including drug discovery and development .
Methods of Application
Boc-Lys-OMe is used as a starting material in dipeptide synthesis. The synthesis process involves the use of coupling reagents. A specific coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-Lys-OMe without the addition of a base, resulting in the formation of dipeptides .
Results or Outcomes
The use of Boc-Lys-OMe in dipeptide synthesis has resulted in the production of dipeptides in satisfactory yields within a short time (15 minutes). This method provides a quick and efficient way to produce dipeptides for various applications .
Application in Bio-labeling
Field
Biochemistry and Molecular Biology
Summary of the Application
Boc-Lys-OMe is used as a heterotrifunctional peptide-based linker molecule applicable as a bio-labeling reagent .
Methods of Application
In bio-labeling, Boc-Lys-OMe is used as a linker molecule. It can be attached to a biomolecule of interest, allowing the biomolecule to be labeled with a fluorescent dye or other label. The Boc group can be removed under acidic conditions after the labeling process .
Results or Outcomes
The use of Boc-Lys-OMe in bio-labeling has enabled the labeling of a wide variety of biomolecules. This has facilitated the study of these molecules in biological systems, contributing to our understanding of their roles and functions .
Application in Synthesis of DTPA Containing Peptides
Field
Summary of the Application
Boc-Lys-OMe is used as a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .
Methods of Application
In the synthesis of DTPA containing peptides, Boc-Lys-OMe is used as a starting material. The synthesis process involves the use of coupling reagents. The resulting DTPA containing peptides can be used in various applications, including medical imaging .
Results or Outcomes
The use of Boc-Lys-OMe in the synthesis of DTPA containing peptides has resulted in the production of these peptides in satisfactory yields. These peptides have potential applications in various fields, including medical imaging .
Application in Synthesis of Azamacrocycle and Anthraquinone Derivatives
Field
Summary of the Application
Boc-Lys-OMe is used as a precursor in the synthesis of lysine derivatives of azamacrocycle and anthraquinone . These derivatives have potential applications in various fields, including medical imaging and drug delivery .
Methods of Application
In the synthesis of these derivatives, Boc-Lys-OMe is used as a starting material. The synthesis process involves the use of coupling reagents and the subsequent removal of the Boc group under acidic conditions .
Results or Outcomes
The use of Boc-Lys-OMe in the synthesis of these derivatives has resulted in the production of these compounds in satisfactory yields. These compounds have potential applications in various fields, including medical imaging and drug delivery .
Application in Production of Cationic Surfactants and Hydrogels
Field
Summary of the Application
Boc-Lys-OMe is used in the production of lysine methyl ester based cationic surfactants and hydrogels . These materials have potential applications in various fields, including drug delivery and tissue engineering .
Methods of Application
In the production of these materials, Boc-Lys-OMe is used as a starting material. The synthesis process involves the use of coupling reagents and the subsequent removal of the Boc group under acidic conditions .
Results or Outcomes
The use of Boc-Lys-OMe in the production of these materials has resulted in the production of these materials in satisfactory yields. These materials have potential applications in various fields, including drug delivery and tissue engineering .
安全和危害
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has the signal word "Warning" . The hazard statements include H302, which indicates that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
属性
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNVLLIWJWEKV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

